REACTION_CXSMILES
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[CH3:1][C:2]([CH3:17])([CH3:16])[CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[N+:13]([O-])=O.N#N>C(O)C.[Pd]>[CH3:1][C:2]([CH3:17])([CH3:16])[CH2:3][NH:4][C:5]1[C:6]([NH2:13])=[CH:7][C:8]([O:11][CH3:12])=[CH:9][CH:10]=1
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Name
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|
Quantity
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15.3 g
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Type
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reactant
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Smiles
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CC(CNC1=C(C=C(C=C1)OC)[N+](=O)[O-])(C)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N#N
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Name
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|
Quantity
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13.67 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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The mixture was sparged under an atmosphere of hydrogen (1 atm) at room temperature
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Type
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FILTRATION
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Details
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the mixture was filtered through Celite
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Type
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FILTRATION
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Details
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filter
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Type
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WASH
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Details
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The Pd/C residue was washed thoroughly with MeOH
|
Type
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CONCENTRATION
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Details
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The filtrate was then concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CNC=1C(=CC(=CC1)OC)N)(C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |